![molecular formula C5H13NO2Si B14400322 N-{[(Trimethylsilyl)oxy]methyl}formamide CAS No. 88237-54-1](/img/structure/B14400322.png)
N-{[(Trimethylsilyl)oxy]methyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Trimethylsilyl)oxy]methyl}formamide is a chemical compound characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Trimethylsilyl)oxy]methyl}formamide typically involves the reaction of formamide with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Trimethylsilyl)oxy]methyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{[(Trimethylsilyl)oxy]methyl}formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[(Trimethylsilyl)oxy]methyl}formamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of functional groups in a molecule. This allows for selective reactions to occur, facilitating complex synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-trimethylsilylacetamide: Similar in structure but with an acetamide group instead of a formamide group.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Uniqueness
N-{[(Trimethylsilyl)oxy]methyl}formamide is unique due to its specific combination of a formamide group with a trimethylsilyl group. This combination imparts distinct chemical properties, making it particularly useful in organic synthesis and analytical chemistry .
Propiedades
Número CAS |
88237-54-1 |
|---|---|
Fórmula molecular |
C5H13NO2Si |
Peso molecular |
147.25 g/mol |
Nombre IUPAC |
N-(trimethylsilyloxymethyl)formamide |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)8-5-6-4-7/h4H,5H2,1-3H3,(H,6,7) |
Clave InChI |
HFCZDPBQJAZRRH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


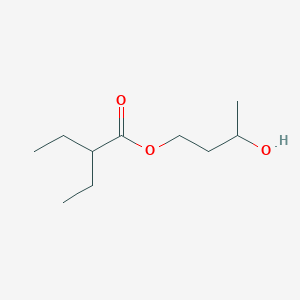
![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)

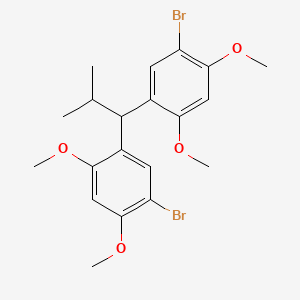
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
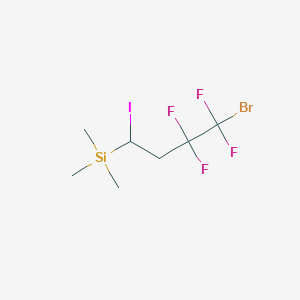
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
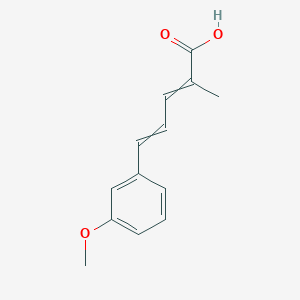
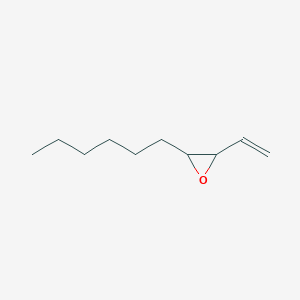
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
